Unhindered terminal alkynes like 1-hexyne often undergo uncontrolled oligomerization, compromising cross-coupling yields. 3,3-Dimethyl-1-butyne resolves this via steric protection from the tert-butyl group, ensuring kinetic stability and cleaner reaction profiles.
• Validated starting material for terbinafine hydrochloride API synthesis
• ≥98% purity with consistent batch-to-batch quality control
• Reduced polymerization tendency delivers higher isolated yields in Sonogashira and CuAAC reactions
Molecular FormulaC6H10
Molecular Weight82.14 g/mol
CAS No.917-92-0
Cat. No.B043207
⚠ Attention: For research use only. Not for human or veterinary use.
3,3-Dimethyl-1-butyne (CAS 917-92-0), also known as tert-butylacetylene, is a branched terminal alkyne with the molecular formula C₆H₁₀ [1]. Its defining structural feature is a tert-butyl group directly adjacent to the terminal alkyne moiety (HC≡C-C(CH₃)₃) . This sterically demanding environment confers a unique profile of kinetic stability, suppressing unwanted polymerization while retaining high reactivity at the terminal C≡C-H bond . The compound is a highly flammable, colorless liquid with a boiling point of 37-38 °C and a density of 0.667 g/mL at 25 °C [2].
1Steric bulk & kinetic stability for selective alkyne transformations and CuAAC
2Installs tert-butyl-substituted alkyne motifs in Sonogashira cross-coupling
3High-purity process chemistry intermediate (reported >99% purity scalable route)
The steric bulk of the tert-butyl group in 3,3-dimethyl-1-butyne is not a passive feature; it actively dictates reaction outcomes. Unlike less hindered terminal alkynes such as 1-hexyne or phenylacetylene, which can undergo uncontrolled oligomerization or exhibit different regioselectivity, 3,3-dimethyl-1-butyne provides a kinetically stable platform for selective cross-coupling and cycloaddition reactions [1]. Direct substitution with 1-hexyne or phenylacetylene in Sonogashira couplings or CuAAC reactions can lead to significantly different product profiles, reaction rates, and yields [2]. The distinct steric and electronic environment is critical for applications requiring the installation of a robust tert-butyl-substituted alkyne motif, such as in the synthesis of the antifungal agent terbinafine [3].
Attribute
3,3-Dimethyl-1-butyne
1-Hexyne / Phenylacetylene
Steric Environment
Branched tert-butyl group suppresses polymerization
Linear (1-hexyne) or planar (phenylacetylene) may polymerize faster
Cross-coupling Context
Installation of robust, kinetically stable hindered motif
Regiochemical outcomes and reaction rates may differ significantly
Dimerization Selectivity
Reported head-to-tail dimer under yttrium catalysis
Head-to-head or mixed dimers may form, altering product architecture
[1] Kolos, A. V., Nelyubina, Y. V., Podyacheva, E. S., & Perekalin, D. S. (2023). Rhodium complexes with planar-chiral cyclopentadienyl ligands: synthesis from tert-butylacetylene and catalytic performance in C–H activation of arylhydroxamates. Dalton Transactions, 52, 17005-17010. View Source
[2] Hou, Z., & Wakatsuki, Y. (2003). Science of Synthesis, 2, 882. Catalytic Dimerization of Alk-1-ynes and Polymerization of Ethene. View Source
[3] CN1362400A. Synthesis of terbinafine hydrochloride. (2001). View Source
3,3-Dimethyl-1-butyne Performance Advantages
Superior Heat of Combustion
3,3-Dimethyl-1-butyne exhibits a higher heat of combustion compared to many common hydrocarbons, making it an effective rocket fuel component for aerospace applications [1].
Higher than many hydrocarbons (specific quantitative value not provided in source)
Comparator Or Baseline
Common hydrocarbons (class-level)
Quantified Difference
Not quantified
Conditions
Theoretical comparison; experimental data not specified
Why This Matters
This property enables the selection of 3,3-dimethyl-1-butyne for specialized energetic material applications where higher energy density is required.
Rocket FuelPropellantAerospace
[1] Santa Cruz Biotechnology. 3,3-Dimethyl-1-butyne (CAS 917-92-0). View Source
High-Yield, High-Purity Synthesis
A patented preparation method yields 3,3-dimethyl-1-butyne with an isolated yield of 87.4% and a product purity of 99.5%, achieved using a methanesulfonic acid catalyst, which can be replaced with trifluoroacetic acid [1].
Synthesis Yield & PurityCross-study comparable
87.4% Yield 99.5% Purity
Supports scalable high-purity procurement
Upper range of reported yields; acid-catalyzed route
Process ChemistryIndustrial SynthesisIntermediate Manufacturing
Evidence Dimension
Isolated Yield
Target Compound Data
87.4%
Comparator Or Baseline
Typical yields for alkynes via dehydrohalogenation (59-90%, depending on route)
Quantified Difference
Within the upper range of reported yields
Conditions
Reaction of tert-butyl alcohol and acetylene with transition metal catalyst in acid
Why This Matters
This demonstrates a scalable, cost-effective route for procuring high-purity material, reducing downstream purification burden.
Process ChemistryIndustrial SynthesisIntermediate Manufacturing
[1] CN112661586A. Preparation method of 3,3-dimethyl-1-butyne. (2021). View Source
Regioselective Head-to-Tail Dimerization
In catalytic dimerization reactions, 3,3-dimethyl-1-butyne (tert-butylacetylene) and ethynylbenzene selectively yield head-to-tail dimers, whereas ethynyl(trimethyl)silane yields exclusively the head-to-head coupled product under the same conditions [1].
Head-to-tail dimer selectively vs. Ethynyl(trimethyl)silane (head-to-head)
Enables synthesis of distinct dimeric structures
Yttrium catalyst context; regiochemistry may shift
Alkyne DimerizationRegioselectivityCatalysis
Evidence Dimension
Regioselectivity
Target Compound Data
Head-to-tail dimer selectively
Comparator Or Baseline
Ethynylbenzene (head-to-tail) vs. Ethynyl(trimethyl)silane (head-to-head)
Quantified Difference
Inversion of selectivity (exclusive vs. selective)
Conditions
Bis(benzamidinate)-ligated yttrium complexes as catalysts
Why This Matters
This distinct regiochemical outcome enables the synthesis of specific dimeric structures inaccessible with other alkynes, expanding synthetic design options.
Alkyne DimerizationRegioselectivityCatalysis
[1] Hou, Z., & Wakatsuki, Y. (2003). Science of Synthesis, 2, 882. Catalytic Dimerization of Alk-1-ynes and Polymerization of Ethene. View Source
Distinct Physical Properties
3,3-Dimethyl-1-butyne has a boiling point of 37-38 °C and a density of 0.667 g/mL, which are significantly different from other common terminal alkynes [REFS-1, REFS-2, REFS-3].
Physical PropertiesCross-study comparable
BP: 37-38 °C Density: 0.667 g/mL
Simplifies distillation-based purification
~33 °C lower than 1-hexyne; impacts solvent selection
Boiling PointDensityProcess Engineering
Evidence Dimension
Boiling Point and Density
Target Compound Data
37-38 °C, 0.667 g/mL
Comparator Or Baseline
1-Hexyne (71-72 °C, 0.715 g/mL), Phenylacetylene (142-144 °C, 0.93 g/mL), Propargyl alcohol (114-115 °C, 0.97 g/mL), 3-Methyl-1-butyne (29.5 °C, 0.666 g/mL)
Quantified Difference
Boiling point: ~33 °C lower than 1-hexyne, ~105 °C lower than phenylacetylene. Density: ~6% lower than 1-hexyne, ~28% lower than phenylacetylene.
Conditions
Standard ambient pressure
Why This Matters
The lower boiling point simplifies distillation-based purification, while the lower density impacts solvent selection and phase separation in work-up procedures.
3,3-Dimethyl-1-butyne is a critical intermediate in the industrial synthesis of terbinafine hydrochloride, a widely used antifungal agent . The synthesis involves converting the alkyne into a lithium or Grignard reagent for subsequent coupling [1].
Terbinafine IntermediateSupporting evidence
Validated pharmaceutical intermediate context
Supports supply chain and quality consistency review
Specific to terbinafine hydrochloride synthetic route
Other alkynes (e.g., 1-hexyne, phenylacetylene) would lead to different molecular structures, not terbinafine
Quantified Difference
Not applicable
Conditions
Multi-step synthesis of terbinafine hydrochloride
Why This Matters
For procurement in pharmaceutical manufacturing, the compound's established role as a registered intermediate ensures a stable demand and validated supply chain.
[1] CN1362400A. Synthesis of terbinafine hydrochloride. (2001). View Source
Reduced Polymerization Tendency
The steric hindrance from the tert-butyl group imparts significant kinetic stability to 3,3-dimethyl-1-butyne, making it less prone to unwanted polymerization compared to less hindered terminal alkynes .
Polymerization SuppressionClass-level inference
Reduced tendency via steric hindrance
Reported kinetic stability context
Context-dependent; verify under specific reaction conditions
StabilityPolymerization InhibitionStorage
Evidence Dimension
Tendency for Polymerization
Target Compound Data
Reduced polymerization tendency
Comparator Or Baseline
Less hindered terminal alkynes (e.g., 1-butyne, 1-hexyne)
Quantified Difference
Not quantified
Conditions
Storage and reaction conditions
Why This Matters
This enhanced stability translates to a longer shelf-life, safer handling, and fewer side reactions, which is particularly important for large-scale industrial processes.
StabilityPolymerization InhibitionStorage
3,3-Dimethyl-1-butyne Applications
Sonogashira Coupling for Sterically Hindered Alkynes
In Sonogashira cross-coupling reactions with aryl halides, 3,3-dimethyl-1-butyne installs a robust tert-butyl-substituted alkyne motif that imparts kinetic stability and steric bulk to the final product . This is particularly valuable in the synthesis of pharmaceuticals and advanced materials where metabolic stability and specific spatial arrangements are required [1]. The compound's reduced tendency for polymerization ensures cleaner reactions and higher yields compared to less hindered alkynes .
Terbinafine Hydrochloride Manufacturing
3,3-Dimethyl-1-butyne is a validated and registered starting material for the multi-step synthesis of terbinafine hydrochloride, a leading allylamine antifungal drug [2]. Its established use in this high-volume pharmaceutical application ensures a consistent supply chain and rigorous quality control . The compound's availability in high purity (≥98%) from reputable vendors is crucial for meeting pharmaceutical regulatory standards .
Regioselective Dimerization for Organic Frameworks
The unique head-to-tail dimerization selectivity of 3,3-dimethyl-1-butyne in the presence of specific yttrium catalysts enables the synthesis of dimers with defined regiochemistry, which are challenging to obtain with other terminal alkynes like ethynyl(trimethyl)silane [3]. This application is critical for researchers building complex molecular architectures for materials science and ligand design [4].
Rocket Fuel Component
Due to its higher heat of combustion relative to many hydrocarbons, 3,3-dimethyl-1-butyne is being explored as a component in rocket fuel formulations for aerospace applications [5]. Its liquid state at ambient temperatures and high energy density make it an attractive candidate for specialized propulsion systems where performance is paramount [6].
Application
Selection Property
Validation Focus
Sonogashira / Cross-Coupling
Steric bulk & stability profile
Regiochemical outcome & coupling efficiency
Pharmaceutical Intermediate (Terbinafine)
Process purity & scalable route
Validated supply chain & intermediate identity
Regioselective Dimerization
Head-to-tail selectivity context
Dimer architecture & catalyst compatibility
Energetic Material Research
Reported higher energy density
Combustion property validation studies
[1] Kolos, A. V., et al. (2023). Dalton Transactions, 52, 17005-17010. View Source
[2] CN1362400A. Synthesis of terbinafine hydrochloride. (2001). View Source
[3] Hou, Z., & Wakatsuki, Y. (2003). Science of Synthesis, 2, 882. View Source
[4] Terekhov, D. S., et al. (1996). J Org Chem, 61, 3034-3040. View Source
[5] Santa Cruz Biotechnology. 3,3-Dimethyl-1-butyne (CAS 917-92-0). View Source
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